![molecular formula C24H30ClN5O B4973819 3-[3-(4-Chlorophenyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]-1-(4-methylpiperazin-1-yl)propan-1-one](/img/structure/B4973819.png)
3-[3-(4-Chlorophenyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]-1-(4-methylpiperazin-1-yl)propan-1-one
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Overview
Description
3-[3-(4-Chlorophenyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]-1-(4-methylpiperazin-1-yl)propan-1-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Chlorophenyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]-1-(4-methylpiperazin-1-yl)propan-1-one typically involves multi-step organic reactionsThe final step involves the attachment of the piperazinyl propanone moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous-flow synthesis and the use of advanced catalysts can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Chlorophenyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]-1-(4-methylpiperazin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like dichloromethane, toluene, and ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties : Research indicates that this compound exhibits potential as an anticancer agent . It has been shown to inhibit specific enzymes involved in cancer cell proliferation, particularly targeting cyclin-dependent kinases (CDKs) . By disrupting the cell cycle, it can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapies.
Viral Infections : The compound has also been investigated for its efficacy against viral infections. Studies suggest that it may interfere with viral replication mechanisms, thereby reducing viral load in infected cells .
Biological Research Applications
Enzyme Inhibition Studies : This compound is utilized in studies focusing on enzyme inhibition and signal transduction pathways. Its ability to selectively inhibit certain enzymes makes it a valuable tool for understanding the biochemical pathways involved in various diseases .
Pharmacological Profiling : The compound's interaction with G-protein coupled receptors (GPCRs) is of particular interest. GPCRs play a crucial role in numerous physiological processes, and understanding how this compound interacts with these receptors can provide insights into its pharmacological effects .
Industrial Applications
Beyond its medicinal properties, the compound is explored for its use in the synthesis of advanced materials with unique photophysical properties. These applications are particularly relevant in the fields of materials science and nanotechnology .
Case Studies and Research Findings
Several studies have documented the effects of this compound on various biological systems:
- In Vitro Studies on Cancer Cell Lines : Research has demonstrated that treatment with this compound leads to significant reductions in cell viability in various cancer cell lines, indicating its potential as a therapeutic agent .
- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound inhibits CDK activity, leading to cell cycle arrest and subsequent apoptosis in treated cells .
- Viral Replication Inhibition : A study focusing on viral infections showed that this compound could effectively reduce viral replication rates in vitro, suggesting potential therapeutic applications against specific viral pathogens .
Mechanism of Action
The mechanism of action of 3-[3-(4-Chlorophenyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]-1-(4-methylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Steviol glycosides: These compounds share some structural similarities but differ in their biological activities and applications.
Polycyclic aromatic compounds: These compounds have similar aromatic structures but distinct chemical properties and uses.
Peroxisome proliferator-activated receptor agonists: These compounds have related functional groups and are used in different therapeutic contexts.
Uniqueness
What sets 3-[3-(4-Chlorophenyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]-1-(4-methylpiperazin-1-yl)propan-1-one apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 3-[3-(4-Chlorophenyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]-1-(4-methylpiperazin-1-yl)propan-1-one is a member of the pyrazolo[1,5-a]pyrimidine class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyrazolo[1,5-a]pyrimidine core.
- A 4-chlorophenyl substituent.
- An ethyl group at the 2-position.
- A 4-methylpiperazine moiety.
This unique combination of structural elements contributes to its biological activity, particularly in targeting various enzymes and receptors.
Antitumor Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antitumor properties. For instance:
- Compounds with similar structures have shown inhibitory effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) with notable IC50 values indicating their potency .
- The presence of halogen substituents (like chlorine) has been linked to enhanced cytotoxic effects and synergy with established chemotherapeutic agents such as doxorubicin .
Anti-inflammatory and Antibacterial Effects
Several studies have highlighted the anti-inflammatory and antibacterial potential of pyrazolo derivatives:
- One study reported that derivatives demonstrated good anti-inflammatory activity by inhibiting key inflammatory mediators .
- Antibacterial assays showed that compounds within this class possess moderate to significant activity against a range of bacterial strains .
The biological activity of this compound may be attributed to its ability to interact with specific targets:
- Kinase Inhibition : Many pyrazolo derivatives act as inhibitors for kinases such as BRAF(V600E), EGFR, and Aurora-A kinase, which are critical in cancer progression .
- Enzyme Inhibition : Some derivatives have shown selective inhibition against cholinesterase enzymes, suggesting potential applications in neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The SAR studies of pyrazolo[1,5-a]pyrimidine derivatives reveal important insights into how structural modifications influence biological activity:
Structural Feature | Effect on Activity |
---|---|
Chlorine Substitution | Enhanced cytotoxicity |
Ethyl Group at 2-position | Improved solubility and bioavailability |
Piperazine Moiety | Increased receptor affinity |
These findings suggest that careful modification of the chemical structure can lead to enhanced pharmacological profiles.
Case Studies
- Antitumor Efficacy : In a study involving a series of pyrazolo derivatives, those containing chlorine exhibited significantly higher cytotoxicity against MDA-MB-231 cells compared to non-halogenated counterparts. The combination therapy with doxorubicin resulted in a synergistic effect, enhancing overall treatment efficacy .
- Anti-inflammatory Activity : A derivative was tested in vivo for its anti-inflammatory properties and showed a marked reduction in edema in animal models, indicating its potential for therapeutic use in inflammatory diseases .
Properties
IUPAC Name |
3-[3-(4-chlorophenyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]-1-(4-methylpiperazin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN5O/c1-5-21-23(18-6-8-19(25)9-7-18)24-26-16(2)20(17(3)30(24)27-21)10-11-22(31)29-14-12-28(4)13-15-29/h6-9H,5,10-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLPDVFBFZLITP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(C(=NC2=C1C3=CC=C(C=C3)Cl)C)CCC(=O)N4CCN(CC4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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